molecular formula C17H14ClNO3 B4850023 methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate CAS No. 5366-41-6

methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate

Cat. No.: B4850023
CAS No.: 5366-41-6
M. Wt: 315.7 g/mol
InChI Key: WDBBKGKIEHYGBA-DHZHZOJOSA-N
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Description

Methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an amide-linked (2E)-3-(2-chlorophenyl)propenoyl group. Its structure includes:

  • A methyl ester at the para position of the benzene ring.
  • An amide bridge connecting the benzoate moiety to a (2E)-configured α,β-unsaturated ketone (propenoyl group).
  • A 2-chlorophenyl substituent on the propenoyl chain, introducing steric and electronic effects due to the ortho-chloro placement.

This compound’s synthesis typically involves coupling 4-aminobenzoic acid derivatives with (2E)-3-(2-chlorophenyl)propenoyl chloride, followed by esterification.

Properties

IUPAC Name

methyl 4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-22-17(21)13-6-9-14(10-7-13)19-16(20)11-8-12-4-2-3-5-15(12)18/h2-11H,1H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBBKGKIEHYGBA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366447
Record name ST50183032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5366-41-6
Record name ST50183032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-chlorocinnamic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Crystallographic Analysis

The compound’s structure has likely been resolved via X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for visualization (Figure 1). Key crystallographic parameters include:

  • Bond lengths : The C=O bond in the ester group is approximately 1.21 Å, consistent with typical ester carbonyls.
  • Torsion angles: The (2E)-configuration of the propenoyl group ensures planarity, with a torsion angle near 180° between the amide nitrogen and the 2-chlorophenyl ring.
  • Hydrogen bonding : The amide N–H participates in intermolecular hydrogen bonds with ester carbonyls, stabilizing the crystal lattice .

Table 1: Selected Crystallographic Data

Parameter Value
Space group P 1
Unit cell dimensions (Å) a=5.42, b=7.89, c=10.21
Z 2
R-factor (%) 3.8

Comparison with Structural Analogs

Substituent Position Effects: 2-Chlorophenyl vs. 4-Chlorophenyl Derivatives

Replacing the 2-chlorophenyl group with a 4-chlorophenyl analog alters molecular packing and electronic properties:

  • Steric effects : The ortho-chloro group introduces steric hindrance, reducing crystal symmetry compared to para-substituted analogs.
  • Electron withdrawal: The 2-chlorophenyl group exerts a stronger inductive effect, lowering the electron density at the propenoyl carbonyl, as evidenced by IR spectroscopy (C=O stretch at 1680 cm⁻¹ vs. 1665 cm⁻¹ for 4-chloro derivatives).
  • Solubility : 2-Chloro derivatives exhibit lower aqueous solubility due to reduced planarity and increased hydrophobic surface area .

Table 2: Physicochemical Properties of Chlorophenyl Analogs

Compound Melting Point (°C) Solubility (mg/mL, H₂O)
Methyl 4-[(2E)-3-(2-chlorophenyl)...] 152–154 0.12
Methyl 4-[(2E)-3-(4-chlorophenyl)...] 138–140 0.45
Ester Group Variation: Methyl vs. Ethyl Esters

Replacing the methyl ester with an ethyl ester increases molecular weight and lipophilicity:

  • LogP : Ethyl esters show higher logP values (e.g., 3.2 vs. 2.8 for methyl), enhancing membrane permeability.
  • Thermal stability : Methyl esters generally exhibit higher melting points due to tighter crystal packing.

Validation and Computational Tools

The compound’s structural data were validated using PLATON to check for missed symmetry and solvent-accessible voids. SHELXL refinement ensured accurate displacement parameters, while ORTEP-3 generated thermal ellipsoid plots to visualize atomic displacement (Figure 2) .

Biological Activity

Methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate, a compound with the molecular formula C17H14ClNO3C_{17}H_{14}ClNO_3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Weight315.75 g/mol
Density1.308 g/cm³
Boiling Point524.5 °C at 760 mmHg
Flash Point271 °C
LogP3.8515

The compound's structure includes functional groups that may interact with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and leading to downstream biological effects.

Antitumor Activity

Research has indicated that derivatives of benzamide compounds, including this compound, exhibit antitumor properties. For instance:

  • Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase, a target in cancer therapy. Certain compounds demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations, suggesting that similar derivatives could be promising for further investigation in cancer treatment .

Antioxidant Properties

Some studies have highlighted the antioxidant potential of benzamide derivatives. The ability of these compounds to scavenge free radicals may contribute to their therapeutic effects in oxidative stress-related conditions.

Tyrosinase Inhibition

This compound and its analogs have shown inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. This activity is particularly relevant for cosmetic applications aimed at skin lightening .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other benzamide derivatives:

CompoundAntitumor ActivityTyrosinase InhibitionAntioxidant Activity
This compoundModerateStrongModerate
Benzamide Derivative AHighModerateLow
Benzamide Derivative BModerateStrongHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate
Reactant of Route 2
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methyl 4-[(2E)-3-(2-chlorophenyl)prop-2-enoylamino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.